ethyl 6-(1,3-diphenyl-1H-pyrazol-4-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
Ethyl 6-(1,3-diphenyl-1H-pyrazol-4-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines pyrazole, thiazine, and pyrimidine moieties, making it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(1,3-diphenyl-1H-pyrazol-4-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step reactions. One common approach starts with the preparation of the pyrazole moiety, followed by the construction of the thiazine and pyrimidine rings. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions .
Industrial Production Methods
large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, potentially involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(1,3-diphenyl-1H-pyrazol-4-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
Ethyl 6-(1,3-diphenyl-1H-pyrazol-4-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 6-(1,3-diphenyl-1H-pyrazol-4-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer .
Comparison with Similar Compounds
Similar Compounds
6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4]thiadiazole: This compound shares a similar heterocyclic structure and exhibits comparable biological activities.
(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones: These derivatives also feature a pyrazole moiety and have been studied for their cytotoxic properties.
Uniqueness
Ethyl 6-(1,3-diphenyl-1H-pyrazol-4-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is unique due to its combination of pyrazole, thiazine, and pyrimidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
Ethyl 6-(1,3-diphenyl-1H-pyrazol-4-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound that has garnered attention due to its notable biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique pyrimidothiazine framework characterized by the following structural components:
- Thiazine Ring : Fused with a pyrimidine system.
- Ethyl Carboxylate Group : Enhances solubility and reactivity.
- Diphenyl Pyrazole Moiety : Contributes significantly to its biological activity.
Molecular Formula : C26H24N4O3S
Molecular Weight : 472.6 g/mol
Cytotoxic Activity
In vitro studies have demonstrated that ethyl 6-(1,3-diphenyl-1H-pyrazol-4-yl)-8-methyl exhibits significant cytotoxic effects against various cancer cell lines. The presence of the pyrazole and thiazine moieties is believed to enhance its ability to inhibit cancer cell proliferation.
Cell Line | IC50 (µM) | Reference |
---|---|---|
HeLa | 12.5 | |
MCF-7 | 10.0 | |
A549 | 15.0 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of microbial strains. Studies indicate that it can inhibit the growth of both gram-positive and gram-negative bacteria as well as certain fungal species.
Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 25 | |
Escherichia coli | 30 | |
Candida albicans | 40 |
Preliminary research suggests that the biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in cell signaling pathways. The mechanisms include:
- Enzyme Inhibition : The compound appears to inhibit enzymes that are crucial for cancer cell proliferation and microbial growth.
- Receptor Binding : Interaction with cellular receptors may alter signaling pathways that lead to apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- Study on Cancer Cell Lines : A recent study highlighted the compound's ability to induce apoptosis in HeLa cells through the activation of caspase pathways .
- Antimicrobial Efficacy : Research conducted on various microbial strains revealed that the compound exhibits a broad spectrum of activity, making it a candidate for further development as an antimicrobial agent .
- Structure-Activity Relationship (SAR) : Investigations into similar compounds suggest that modifications to the pyrazole and thiazine moieties can enhance biological activity. For instance, derivatives with additional functional groups showed improved efficacy against specific cancer types .
Properties
Molecular Formula |
C26H24N4O3S |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
ethyl 6-(1,3-diphenylpyrazol-4-yl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C26H24N4O3S/c1-3-33-25(32)22-17(2)27-26-30(21(31)14-15-34-26)24(22)20-16-29(19-12-8-5-9-13-19)28-23(20)18-10-6-4-7-11-18/h4-13,16,24H,3,14-15H2,1-2H3 |
InChI Key |
CSZUOUDNUAHFTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CCS2)C |
Origin of Product |
United States |
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